2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)phenol
Description
Properties
IUPAC Name |
2-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-9-5-2-1-4-8(9)11-13-12(15-14-11)10-6-3-7-17-10/h1-7,16H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFXOGKEOYSNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Protocols
Route 1: Thiobiurea Cyclization
Step 1: Synthesis of Thiobiurea
Reagents :
- Thiophene-2-carbonyl isothiocyanate (1.2 eq)
- Semicarbazide hydrochloride (1.0 eq)
- Sodium acetate (2.0 eq) in acetonitrile
Procedure :
- Dissolve semicarbazide hydrochloride in acetonitrile.
- Add sodium acetate and stir at room temperature for 30 minutes.
- Add thiophene-2-carbonyl isothiocyanate dropwise.
- Stir for 12 hours, filter, and wash with cold acetonitrile.
Step 2: Cyclization to Triazole
Reagents :
- Thiobiurea (1.0 eq)
- 2 M NaOH aqueous solution
Procedure :
- Reflux the thiobiurea in NaOH solution at 100°C for 6 hours.
- Acidify with HCl to pH 3–4.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Step 3: Phenolic Group Deprotection
If a protected phenol (e.g., methoxy) is used:
Reagents :
- BBr₃ (3.0 eq) in dichloromethane
Procedure :
- Add BBr₃ to the methoxy-protected triazole at 0°C.
- Warm to room temperature and stir for 4 hours.
- Quench with ice water, extract with DCM, and purify via column chromatography.
Yield : 80–90%.
Route 2: Suzuki-Miyaura Coupling
For introducing the thiophene ring post-triazole formation:
Reagents :
- 3-Bromo-1H-1,2,4-triazol-5-ylphenol (1.0 eq)
- Thiophene-2-boronic acid (1.5 eq)
- Pd(PPh₃)₄ (0.1 eq), Na₂CO₃ (2.0 eq) in DME/H₂O
Procedure :
- Heat reagents at 80°C under nitrogen for 12 hours.
- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparisons
| Method | Average Yield (%) | Purity (HPLC) |
|---|---|---|
| Thiobiurea Cyclization | 65 | 98.5% |
| Suzuki Coupling | 55 | 97.2% |
Chemical Reactions Analysis
Types of Reactions
2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can undergo reduction to form dihydrotriazole derivatives.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)phenol involves the reaction of thiophene derivatives with triazole moieties. The structural characteristics of this compound facilitate its interaction with biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit notable antimicrobial properties. A study evaluated the in vitro antimicrobial activity of several thiophene-linked triazoles, including this compound. The results demonstrated significant efficacy against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound showed minimal activity against fungal strains, suggesting a selective action that could be beneficial in treating bacterial infections without affecting fungal flora.
Anticancer Potential
The anticancer properties of this compound have also been explored. It has been identified as a promising candidate in cancer therapy due to its ability to inhibit cell proliferation in various cancer types. Specifically, it has shown effectiveness against small cell lung cancer and glioblastoma models . The mechanism involves the inhibition of key proteins involved in cell cycle regulation and apoptosis pathways.
Case Studies and Findings
Mechanism of Action
The mechanism of action of 2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and pain.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function
Comparison with Similar Compounds
Structural Analogues with Thiophene and Triazole Moieties
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Biological Activity |
|---|---|---|---|---|
| 6l | 4-Methoxyphenyl, trifluoromethyl-furan | 93 | 125–128 | Leukotriene biosynthesis inhibition |
| 6m | 4-Methoxyphenyl, pyridine | 92 | 196–198 | Selective enzyme inhibition |
| 6n | 4-Methoxyphenyl, benzothiazole | 80 | 155–157 | Antioxidant potential |
Comparison :
- Substituent Effects: The presence of electron-donating groups (e.g., methoxyphenyl in 6l–6n) enhances thermal stability, as reflected in higher melting points (125–198°C). In contrast, the phenolic hydroxyl group in the target compound may reduce melting points due to hydrogen bonding but improve solubility in polar solvents.
- Bioactivity: Thiophene-triazole derivatives with bulky substituents (e.g., benzothiazole in 6n) show moderate antioxidant activity, while trifluoromethyl groups (6l) enhance lipophilicity and enzyme affinity . The target compound’s phenol group may similarly act as a radical scavenger, though direct evidence is lacking.
Phenolic Triazole Derivatives with Antioxidant Activity
| Entry | Structure | Dose/Concentration | Target Pathways | Model System |
|---|---|---|---|---|
| 10 | 2-(1-(3,5-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenol | <400 mg/kg | HO-1, NQO1 | Rat ischemia stroke |
| 11 | 2-(5-(2-hydroxyphenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenol | <1000 mg/kg | HO-1, NQO1 | Rat cerebral injury |
Comparison :
- Phenol Functionality: The hydroxyphenyl group in these compounds upregulates antioxidant enzymes (HO-1, NQO1) via NRF2 activation . The target compound’s phenol moiety likely shares this mechanism, though its efficacy would depend on substituent positioning (e.g., para vs. ortho hydroxyl groups).
- Pharmacokinetics : Fluorinated analogs (Entry 11) exhibit higher metabolic stability due to reduced cytochrome P450 interactions. The thiophene in the target compound may similarly enhance bioavailability through π-π stacking interactions.
Coordination Chemistry and Metal Chelation
- H4L1: A polydentate ligand with triazole-pyridyl-phenol groups forms stable uranyl complexes ((UO₂)(H₂L1)).
- H5L2 : A larger analog with extended triazole chains shows weaker coordination due to steric hindrance.
Comparison :
- Chelation Capacity: The target compound’s phenol and triazole nitrogen atoms can act as binding sites for metal ions (e.g., UO₂²⁺), similar to H4L1. However, the absence of pyridyl groups may limit its coordination versatility .
- Applications : Uranyl-triazole complexes are used in photoluminescence and catalysis. The target compound’s simpler structure may favor selective metal binding for environmental or medicinal applications.
Comparison :
- Synthetic Flexibility: The target compound’s phenol group could be introduced via nucleophilic substitution or oxidative coupling, analogous to S-alkylation in .
- Yield Optimization : High yields (>90%) in suggest that electron-withdrawing substituents (e.g., CF₃) stabilize intermediates during cyclization, a strategy applicable to the target compound’s synthesis.
Biological Activity
2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring fused with a phenolic moiety and a thiophene substituent, which is significant for its biological interactions.
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound can inhibit the growth of various bacterial strains. In vitro assays demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has been identified as an inhibitor of Macrophage Migration Inhibitory Factor (MIF), a key player in inflammation and autoimmune diseases. Inhibition studies showed that certain derivatives could reduce MIF tautomerase activity by over 50%, suggesting potential in treating inflammatory conditions . The structure-activity relationship (SAR) analysis indicated that modifications on the triazole ring significantly impact the inhibitory potency against MIF .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. For example, one study demonstrated that related compounds inhibited the proliferation of A549 lung cancer cells through the modulation of ERK phosphorylation pathways . The ability to induce apoptosis in cancer cells was also noted, making this compound a candidate for further development in oncology.
Structure-Activity Relationships (SAR)
The SAR of triazole-containing compounds reveals critical insights into their biological activity. Modifications at specific positions on the triazole or phenolic rings can enhance or diminish biological efficacy. For example:
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| Propyl substitution | Moderate inhibition of MIF | |
| Pentyl substitution | Enhanced inhibition of MIF | |
| Thiophene ring | Increased antimicrobial activity |
These findings underscore the importance of specific structural features in modulating the biological effects of these compounds.
Case Studies
- Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against common pathogens. The study concluded that compounds with thiophene substitutions exhibited superior antibacterial properties compared to their non-thiophene counterparts .
- Inhibition of MIF : A detailed investigation into the inhibition mechanism revealed that certain triazole derivatives could effectively block MIF's tautomerase activity, leading to reduced inflammatory responses in cellular models .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)phenol derivatives?
- Methodology : A common approach involves refluxing intermediates like isopropyl esters with hydrazine hydrate in propan-2-ol, followed by evaporation and recrystallization to isolate the product . Alternative routes include alkylation of thiol intermediates with bromoalkanes in propan-2-ol under controlled heating (2–4 hours), yielding crystalline products after methanol purification .
Q. How can the structure of synthesized derivatives be confirmed?
- Methodology : Combine elemental analysis with IR and NMR spectroscopy. IR identifies functional groups (e.g., S-H stretches at 2550–2650 cm⁻¹), while ¹H/¹³C NMR resolves aromatic protons (thiophene and triazole rings) and substituent environments. Chromatography (e.g., TLC or HPLC) confirms purity .
Q. What experimental designs are used to evaluate biological activity (e.g., antifungal)?
- Methodology : Follow protocols for analogous triazole-thiol derivatives, such as in vitro assays against fungal strains (e.g., Candida albicans). Use microdilution methods to determine minimum inhibitory concentrations (MICs), comparing results to reference drugs like fluconazole .
Q. How are solubility and recrystallization conditions optimized for triazole derivatives?
- Methodology : Test polar (ethanol, methanol) and non-polar solvents (chloroform) for recrystallization. For example, ethanol effectively purifies alkylated triazole-thiols, yielding amorphous solids with high organic solubility and low aqueous solubility .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic properties and tautomerism in triazole-thiol derivatives?
- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to model thione-thiol tautomerism. Compare computed NMR chemical shifts and IR vibrational modes with experimental data to validate dominant tautomeric forms .
Q. What strategies address contradictory spectral data arising from tautomeric equilibria?
- Methodology : Use temperature-dependent NMR and UV-Vis spectroscopy to monitor tautomer ratios. For instance, thione-to-thiol shifts can be quantified by integrating characteristic proton signals under varying conditions .
Q. How do substituents (e.g., thiophene vs. phenyl) influence reactivity and bioactivity?
- Methodology : Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing groups on phenyl rings) and compare their reaction kinetics (via HPLC monitoring) and MIC values. Thiophene-containing derivatives often exhibit enhanced antifungal activity due to sulfur’s electron-rich nature .
Q. What scalable synthesis methods maintain purity for triazole derivatives?
- Methodology : Optimize solvent systems (e.g., propan-2-ol for high yields) and employ column chromatography for intermediates. Rigorous impurity profiling via LC-MS ensures batch consistency .
Q. How can spectroscopic techniques differentiate regioisomers in triazole-thiol derivatives?
- Methodology : Use 2D NMR (COSY, NOESY) to assign proton-proton correlations. For example, NOE interactions between triazole and thiophene protons distinguish regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
